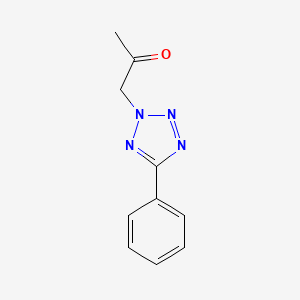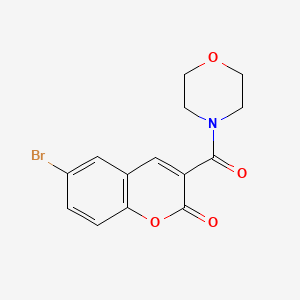
6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of chromenone derivatives, similar to "6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one," often involves strategic reactions such as the Buchwald–Hartwig amination, intramolecular cyclization, and the use of allyl protecting groups. For instance, a successful synthesis approach reported involves the Buchwald–Hartwig amination, yielding compounds from aryl/heteroaryl bromides and heteroarylamines like morpholine, with high efficiency and good yields (Bonacorso et al., 2018). Another study demonstrates the application of allyl protecting groups in the synthesis of related compounds, emphasizing the versatility of synthetic methods available for chromenone derivatives (Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of chromenone derivatives features a nearly planar 2H-chromene ring system, with substituents like morpholine contributing to the compound's three-dimensional conformation and potential for intermolecular interactions. A study on a closely related compound highlights the planarity of the chromene system and details the specific orientations and conformations adopted by substituents, providing insights into the spatial arrangement of atoms within these molecules (Kumar et al., 2015).
Chemical Reactions and Properties
Chromenone derivatives participate in a variety of chemical reactions, demonstrating a wide range of reactivities that can be exploited for further chemical modifications. These reactions include, but are not limited to, nucleophilic substitutions, cyclization reactions under microwave irradiation, and reactions facilitated by palladium catalysis, each contributing to the functional diversity of chromenone compounds (Yar et al., 2009).
Physical Properties Analysis
The physical properties of chromenone derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. The crystallographic analysis reveals intricate details about the packing, hydrogen bonding, and π-π interactions, which are crucial for understanding the solid-state properties of these compounds (Devarajegowda et al., 2013).
Eigenschaften
IUPAC Name |
6-bromo-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLFPEPZXXJMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660466.png)
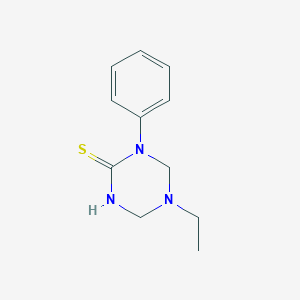
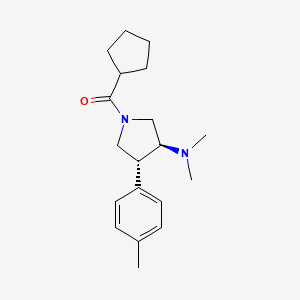
![8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5660494.png)
![8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5660497.png)
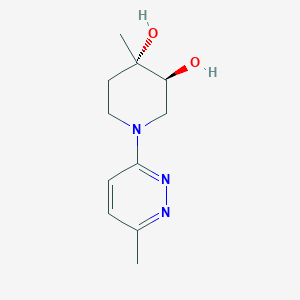
![4-{[(4-acetylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660507.png)
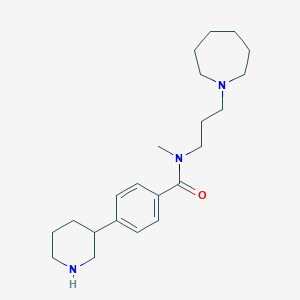
![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)
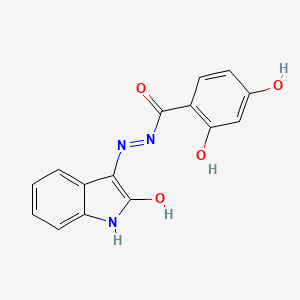
![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)
![N-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5660557.png)
